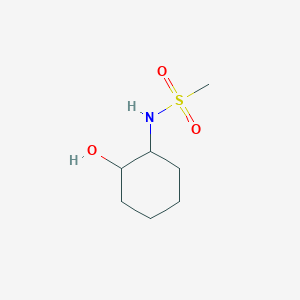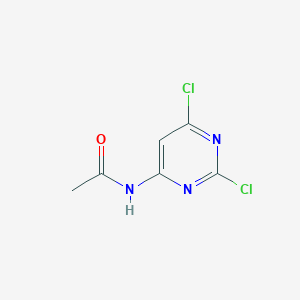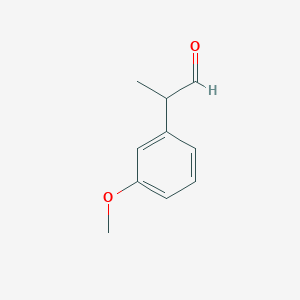
Diethyl 2-(cyclobutylmethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(cyclobutylmethyl)malonate: is an organic compound with the molecular formula C13H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a cyclobutylmethyl group and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Production: The compound can be used in the production of polymers with specific properties, such as increased flexibility or thermal stability.
Material Science: It is utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In drug development, it interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.
Propanedioic acid, diethyl ester: Lacks the cyclobutylmethyl group.
Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester: Contains a phenylmethyl group instead of cyclobutylmethyl.
Uniqueness:
- The presence of the cyclobutylmethyl group in propanedioic acid, 2-(cyclobutylmethyl)-, 1,3-diethyl ester imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
21782-47-8 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
diethyl 2-(cyclobutylmethyl)propanedioate |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
KXCXWZDZVIXGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CCC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Methylphenyl)carbonyl]benzonitrile](/img/structure/B8688641.png)


![[1-Methyl-1-(4-oxo-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8688660.png)






